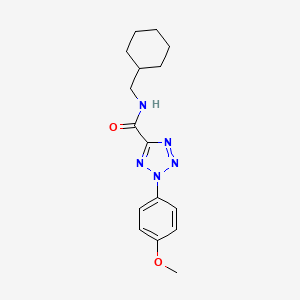![molecular formula C7H15ClN4S B2794286 4-[3-(Dimethylamino)propyl]-1H-1,2,4-triazole-5-thione;hydrochloride CAS No. 2580243-74-7](/img/structure/B2794286.png)
4-[3-(Dimethylamino)propyl]-1H-1,2,4-triazole-5-thione;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[3-(Dimethylamino)propyl]-1H-1,2,4-triazole-5-thione;hydrochloride” is a complex organic molecule. It is related to the class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group . It’s also related to the compound N-[3-(Dimethylamino)Propyl]-2-({[4-({[4-(Formylamino)-1-Methyl-1h .
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For instance, Dimethylaminopropylamine (DMAPA) is a diamine used in the preparation of some surfactants . It’s commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, Dimethylaminopropylamine (DMAPA) is a colorless liquid with a fishy, ammoniacal odor . It has a density of 812 mg/mL, a boiling point of 132.1 °C, and a molar mass of 102.181 g·mol −1 .Wissenschaftliche Forschungsanwendungen
Generation of Structurally Diverse Libraries
3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, serves as a precursor in the synthesis of a wide range of structurally diverse compounds through alkylation and ring closure reactions. These compounds include dithiocarbamates, thioethers, and derivatives involving NH-azoles such as pyrazole and imidazole, among others. This diversity in chemical synthesis highlights the potential of related compounds in generating a vast library of molecules for various scientific applications, from materials science to drug discovery G. Roman, 2013.
Nonlinear Optical Properties
Novel chalcone derivative compounds synthesized from a related base have been shown to exhibit significant third-order nonlinear optical properties, which could be harnessed for optical device applications, such as optical limiters. This suggests the potential for compounds within this chemical family to contribute to advancements in photonic technologies and materials science K. Rahulan et al., 2014.
Anticorrosive Effects
Derivatives of 4-{[4-(Dimethylamino) Benzylidene]amino}-1,2,4-Triazole have been explored for their anticorrosive effects on stainless steel in acidic media. Through experimental and computational studies, these compounds have demonstrated significant inhibition of corrosion, presenting a promising application in the protection of metals and alloys in industrial processes S. Nandini et al., 2021.
Microwave-assisted Synthesis
The microwave-assisted synthesis of 4-N,N-dimethylamino- and 4-cycloamino- substituted 1,2,4-triazole-3-thiones from related compounds has been demonstrated as a more efficient method compared to traditional reflux techniques. This methodological advancement in chemical synthesis not only improves the efficiency of producing such compounds but also opens new avenues for their application in medicinal chemistry and other fields K. Gobis & H. Foks, 2010.
Antioxidant and Urease Inhibition Activities
New series of 1,2,4-triazole and 1,3,4-thiadiazole derivatives have been synthesized, displaying potent antioxidant and urease inhibitory activities. These findings indicate the potential therapeutic applications of such compounds in managing oxidative stress-related diseases and as urease inhibitors, which could lead to new treatments for infections caused by urease-producing pathogens I. Khan et al., 2010.
Wirkmechanismus
Safety and Hazards
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It’s also a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals .
Zukünftige Richtungen
Amine-containing organo-soluble (meth)acrylic copolymers are effective dispersant viscosity modifiers for lubricating oils . In particular, for these purposes, the copolymers of higher alkyl (meth)acrylates with industrially manufactured amine monomers (for example DMAEMA or DMAPMA) are proposed to be used . This suggests potential future directions for the use of similar compounds in the production of personal care products and other applications.
Eigenschaften
IUPAC Name |
4-[3-(dimethylamino)propyl]-1H-1,2,4-triazole-5-thione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S.ClH/c1-10(2)4-3-5-11-6-8-9-7(11)12;/h6H,3-5H2,1-2H3,(H,9,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEWOKLJLBYKQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C=NNC1=S.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2794204.png)

![5-[(Diethylamino)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B2794207.png)

![3-(2-chlorobenzyl)-5-(2-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2794211.png)


![benzyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate](/img/structure/B2794216.png)


![N-[(2-methoxyphenyl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2794223.png)


